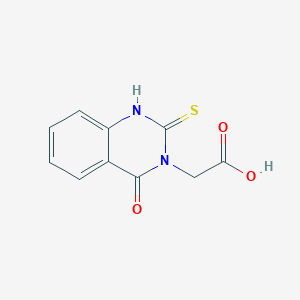

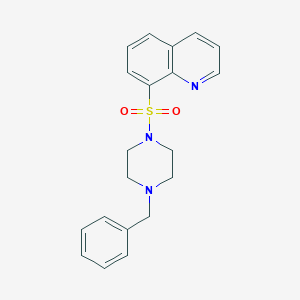

2-(4-Oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(4-Oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)acetic acid is a compound of interest in various chemical and pharmaceutical research areas. Its synthesis and properties have been explored to understand its potential applications and behavior in different chemical environments.

Synthesis Analysis

The synthesis of this compound involves the condensation of 2-mercapto-3H-quinazolin-4-one with chloroacetic acid, leading to the formation of 4-oxo-3,4-dihydroquinazoline-2-yl-sulfanyl)-acetic acid. This process illustrates the transformation of intermediate compounds to achieve the final product under eco-friendly and green conditions, highlighting the importance of sustainable practices in chemical synthesis (Reddy, Naidu, & Dubey, 2012).

Molecular Structure Analysis

The molecular structure of 2-(4-Oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)acetic acid is characterized by the presence of a quinazolinone core, which is a heterocyclic compound that contains a mixture of benzene and pyrimidine rings. This structure is crucial for its chemical properties and reactions, providing a versatile platform for further modifications and functionalizations.

Chemical Reactions and Properties

This compound undergoes various chemical reactions, including oxidation with sodium hypochlorite in alkaline medium, leading to novel products. Such reactions demonstrate the compound's reactivity towards oxidizing agents and its potential for chemical diversification (Reddy, Naidu, & Dubey, 2012).

Applications De Recherche Scientifique

Synthesis and Development

- A study demonstrated the synthesis of novel 2-(4-Oxo-3,4- Dihydroquinazolin-2-Ylsulfinylmethyl)-3H-Quinazolin-4-One, highlighting the eco-friendly solvents and green conditions used in the process (Reddy et al., 2012).

- Another research focused on synthesizing a range of compounds, including Ethyl 2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetate, starting from anthranilic acid, indicating the compound's utility in organic synthesis (Nguyen et al., 2019).

Anticonvulsant and Antimicrobial Applications

- A novel approach was developed for synthesizing key intermediates like 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid, used in anticonvulsant activity studies. This highlights its potential in expanding biologically active substances for anticonvulsive action (El Kayal et al., 2019).

- Synthesis of new thioxoquinazolinone derivatives, from anthranilic acid via Mannich reaction, showed broad-spectrum antimicrobial activities. This indicates its potential utility in developing antimicrobial agents (Rajasekaran et al., 2013).

Propriétés

IUPAC Name |

2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3S/c13-8(14)5-12-9(15)6-3-1-2-4-7(6)11-10(12)16/h1-4H,5H2,(H,11,16)(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHSQTARVCMCFRW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C(=S)N2)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)acetic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-ethoxyphenyl)-2-(2-methyl-9-oxo-5,6,7,9-tetrahydro-1H-dipyrrolo[1,2-a:3,2-d]pyrimidin-1-yl)acetamide](/img/structure/B2492914.png)

![6-Oxa-3-azabicyclo[3.2.1]octane-3-carboxamide](/img/structure/B2492916.png)

![(2S)-2-[(6-fluoropyridin-2-yl)formamido]-N-[2-(furan-2-yl)ethyl]-3-hydroxypropanamide](/img/structure/B2492917.png)

![N-([2,3'-bipyridin]-4-ylmethyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide](/img/structure/B2492922.png)

![Spiro[chromane-2,3'-thietan]-4-one](/img/structure/B2492923.png)

![1-(2-fluorobenzyl)-3'-(4-methoxyphenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B2492928.png)

![N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-3-(trifluoromethyl)benzamide](/img/structure/B2492930.png)

![N-[1-(Oxan-4-yl)pyrrolidin-3-yl]-1-benzothiophene-2-carboxamide](/img/structure/B2492931.png)

![[1-(2-Fluoroethyl)-1H-imidazol-4-yl]methanamine hydrochloride](/img/structure/B2492933.png)